2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted phenyl group and a methyl-nitro-benzenesulfonyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a primary amine with a thiocarbonyl compound under acidic conditions.
Introduction of Substituents: The chloro-phenyl and methyl-nitro-benzenesulfonyl groups can be introduced through nucleophilic substitution reactions. For example, the chloro-phenyl group can be introduced by reacting the thiazolidine ring with 4-chlorobenzyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenyl)-thiazolidine: Lacks the methyl-nitro-benzenesulfonyl group.
3-(4-Methyl-3-nitro-benzenesulfonyl)-thiazolidine: Lacks the chloro-phenyl group.
2-Phenyl-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine: Lacks the chloro substitution on the phenyl group.
Uniqueness
2-(4-CHLOROPHENYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the chloro-phenyl and methyl-nitro-benzenesulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMLTZHNOHROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.